molecular formula C13H24BrNO2S B13868127 Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate

Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate

Cat. No.: B13868127
M. Wt: 338.31 g/mol
InChI Key: KUEYKYWLWRINNJ-UHFFFAOYSA-N
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Description

Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate is a carbamate derivative featuring a tert-butyl protecting group, a propyl chain substituted with a bromine atom at the 3-position, and a tetrahydro-2H-thiopyran-4-yl moiety at the 1-position. This compound is structurally characterized by its carbamate group attached to the nitrogen of a propylamine backbone, with the thiopyran ring contributing to its stereoelectronic properties.

Properties

Molecular Formula

C13H24BrNO2S

Molecular Weight

338.31 g/mol

IUPAC Name

tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate

InChI

InChI=1S/C13H24BrNO2S/c1-13(2,3)17-12(16)15-11(4-7-14)10-5-8-18-9-6-10/h10-11H,4-9H2,1-3H3,(H,15,16)

InChI Key

KUEYKYWLWRINNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1CCSCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-1-(thian-4-yl)propylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thian-4-yl group can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbamate group, using reducing agents such as lithium aluminum hydride or borane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide or tetrahydrofuran.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride or borane in solvents like ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols depending on the specific reduction pathway.

Scientific Research Applications

Chemistry: tert-Butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It may also be used in the development of enzyme inhibitors or activators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the development of therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate can be used in the production of specialty chemicals, agrochemicals, and materials science applications. It may also be employed in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bromine atom and thian-4-yl group may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Substituents

Key structural analogs include tert-butyl carbamates with variations in substituent type (e.g., hydroxypropyl vs. bromo) and position (chain vs. ring). For example:

Compound Name Substituent Position/Type Yield (%) Melting Point (°C)
tert-Butyl (4-(3-hydroxypropyl)tetrahydro-2H-thiopyran-4-yl)carbamate (18f) 4-(3-hydroxypropyl) on thiopyran 74 147–148
tert-Butyl (3-(3-hydroxypropyl)tetrahydrothiophen-3-yl)carbamate (18k) 3-(3-hydroxypropyl) on thiophene 79 101–102
Target Compound 3-bromo on propyl chain N/A N/A
  • Bromine’s presence may reduce hydrogen-bonding capacity compared to hydroxyl groups, impacting crystallinity and melting points .

Influence of Carbamate Protecting Groups

The tert-butyl carbamate group in the target compound contrasts with benzyl or ethyl carbamates in analogs like 9m (benzyl carbamate) and 13f (ethyl carbamate). Key differences include:

  • Stability: Tert-butyl carbamates (e.g., 18f, 18k) are resistant to acidic and basic conditions compared to benzyl or ethyl groups, which are cleaved under hydrogenolysis or hydrolysis, respectively.
  • Synthetic Utility : The tert-butyl group’s bulkiness may hinder steric access in reactions, whereas smaller groups like ethyl (13f) improve reaction kinetics in certain cases .

Physicochemical Properties

  • Melting Points : Tert-butyl carbamates with hydroxypropyl substituents exhibit higher melting points (e.g., 18f: 147–148°C) than benzyl analogs (e.g., 9m: 80–81°C), likely due to reduced steric hindrance and enhanced crystal packing. The bromo substituent in the target compound may lower melting points due to weaker intermolecular forces.
  • Synthetic Yields : Analogs with tert-butyl groups (e.g., 18k: 79% yield) show comparable or higher yields than benzyl or ethyl derivatives, suggesting efficient protection-deprotection strategies .

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